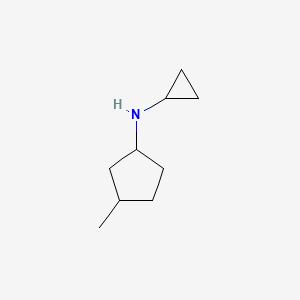

N-cyclopropyl-3-methylcyclopentan-1-amine

Description

N-cyclopropyl-3-methylcyclopentan-1-amine is a chemical compound characterized by a cyclopropyl group attached to a cyclopentane ring with a methyl substituent

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

N-cyclopropyl-3-methylcyclopentan-1-amine |

InChI |

InChI=1S/C9H17N/c1-7-2-3-9(6-7)10-8-4-5-8/h7-10H,2-6H2,1H3 |

InChI Key |

YJNHFJZTMQTVEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methylcyclopentan-1-amine typically involves the cyclopropylation of amines. One common method is the reaction of cyclopropylboronic acid with primary or secondary amines in the presence of copper(II) acetate, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate in dichloroethane . This reaction proceeds under air atmosphere and yields the desired N-cyclopropyl derivatives in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:

Substitution: It can participate in substitution reactions, particularly with electrophiles, due to the presence of the amine group.

Common Reagents and Conditions

Oxidation: Monoamine oxidases are commonly used for the oxidation of amines.

Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: The major products formed from oxidation include imine or enamine intermediates.

Substitution: Substitution reactions typically yield N-alkylated derivatives.

Scientific Research Applications

Unfortunately, information regarding specific applications of the compound "N-cyclopropyl-3-methylcyclopentan-1-amine" is limited in the provided search results. However, based on the available data and related compounds, we can infer potential applications and contexts in which this compound or its derivatives might be relevant.

1. Chemical Information and Structure

N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine, also known as C10H19N, has the PubChem CID 64501630 . The molecular weight is 153.26 g/mol . The compound's structure includes a cyclopentane ring, a methyl substituent, and a cyclopropylmethylamine group .

2. Synthesis and Chemical Reactions

The search results discuss synthesizing related compounds using reductive amination . For instance, cyclopropylamine is used in conjugate reduction-reductive amination reactions . These reactions could potentially be adapted for synthesizing this compound or similar compounds .

3. Related Compounds and Their Applications

While direct applications of this compound are not specified, exploring related compounds provides insight:

- Cyclopentane Derivatives : Substituted cyclopentane and cyclopentene compounds are useful as neuraminidase inhibitors .

- Cyclopropyl Derivatives : Chemicals containing a cyclopropyl group are useful reagents for introducing cyclopropyl groups into esters, sulfates, and amines .

- Nitrogen-containing molecules: Nitrogen-containing heterocycles are used as building blocks for new drug candidates because the nitrogen atom can easily form hydrogen bonds with biological targets .

4. Potential Biological Activities

Given the presence of a nitrogen-containing amine group and cycloalkane moieties, potential biological activities may include:

- Antimicrobial Activity : Nitrogen heterocycles exhibit a range of pharmacological activities, including anti-microbial properties .

- Cbl-b Inhibition: Compounds with cyclobutyl groups are being explored for inhibiting the E3 enzyme Cbl-b in the ubiquitin proteasome pathway, which is relevant in cancer treatment and immune system modulation .

5. Immunomodulation and Cancer Treatment

- Inhibition of Cbl-b, an E3 ubiquitin ligase, can modulate the immune system by increasing the activation of T-cells, NK-cells, and B-cells . Cbl-b inhibitors are being investigated for use in combination with cancer vaccines and oncolytic viruses .

6. Pharmaceutical and Biological Applications

Based on the search results, the compound may have potential applications in:

- Medicinal Chemistry : As a building block for synthesizing biologically active molecules .

- Enzyme Inhibition : As an inhibitor of enzymes like Cbl-b, relevant to cancer and immunology .

- Neuraminidase Inhibition : As a substituted cyclopentane derivative, it may have potential as a neuraminidase inhibitor .

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methylcyclopentan-1-amine involves its interaction with monoamine oxidases. The compound undergoes oxidation, leading to the formation of imine or enamine intermediates. This process involves the transfer of electrons from the amine to the flavin cofactor in the enzyme, resulting in the formation of a reactive intermediate that can further react to form the final oxidation products .

Comparison with Similar Compounds

Similar Compounds

Cyclopropylamine: A primary amine with a cyclopropyl group.

N-cyclopropylglycine: An amino acid derivative with a cyclopropyl group.

Uniqueness

N-cyclopropyl-3-methylcyclopentan-1-amine is unique due to its combination of a cyclopropyl group and a cyclopentane ring with a methyl substituent. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Biological Activity

N-cyclopropyl-3-methylcyclopentan-1-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cyclopropylamines, which are characterized by their unique three-membered ring structure. The compound's molecular formula is , and it features both cyclopropyl and cyclopentane moieties that contribute to its pharmacological properties.

Biological Activity

The biological activity of this compound is primarily associated with its role as a potential neuroaminidase inhibitor and its effects on various biological systems.

Neuroaminidase Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of neuraminidase, an enzyme critical for viral replication in influenza viruses. Neuraminidase facilitates the release of progeny virus particles from infected cells, making it a target for antiviral drugs. Studies have shown that modifications in cyclopentane derivatives can enhance their inhibitory activity against neuraminidase enzymes .

Antiviral Activity

In vitro studies have demonstrated that derivatives of cyclopropylamines exhibit antiviral properties against various strains of viruses, including influenza A and B. These compounds can disrupt the viral life cycle by inhibiting key enzymatic functions necessary for viral propagation .

The synthesis of this compound typically involves the use of cyclization reactions that form the cyclopropyl ring followed by amination processes. Biocatalytic methods utilizing imine reductases have been explored to produce chiral amines efficiently, indicating a growing interest in sustainable synthetic pathways for these compounds .

Case Studies

Several studies highlight the efficacy of this compound and related compounds:

- Influenza Virus Study : A study demonstrated that a related compound significantly reduced viral titers in infected cell cultures, suggesting potential therapeutic applications in treating influenza infections .

- HCV Protease Inhibition : Research on structurally similar compounds indicated their effectiveness as NS3 protease inhibitors in hepatitis C virus treatment, showcasing the versatility of cyclopropylamines in targeting various viral mechanisms .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential neuraminidase inhibitor | Inhibition of viral release |

| SCH 503034 (related compound) | NS3 protease inhibitor | Disruption of HCV replication |

| 3-Methylcyclopentan-1-amine | Antiviral effects | Inhibition of viral enzymatic functions |

Q & A

Q. What strategies mitigate environmental hazards during disposal of amine-containing waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.